
Bromocyclopentane
Overview
Description
Bromocyclopentane (C₅H₉Br, CAS 137-43-9) is a halogenated cycloalkane with a molecular weight of 149.03 g/mol and a density of 1.390 g/mL . It is synthesized via alkylation of cyclopentanol with hydrobromic acid (HBr) or thionyl bromide (SOBr₂), often using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency . Its primary applications include:
- Synthetic precursor: Used to prepare cyclopentene, cyclopentanol, and heterocyclic compounds in pharmaceuticals (e.g., WDR5-MYC inhibitors ) and agrochemicals.
- Cross-coupling reactions: Serves as a substrate in palladium-catalyzed Suzuki couplings to generate cyclopentyl-substituted imidazoles and purines .
- Surface chemistry: Decomposes on nickel catalysts to produce cyclopentane, cyclopentene, and hydrogen, highlighting its role in hydrocarbon conversion studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocyclopentane can be synthesized through the bromination of cyclopentanol. In this method, cyclopentanol is mixed with hydrobromic acid and heated to about 170°C. The mixture is then refluxed for 6-8 hours. After the reaction, the product is distilled with water steam, washed with 5% sodium carbonate, dried, filtered, and fractionated to collect the final product .
Industrial Production Methods: An industrial method for producing this compound involves the addition reaction of cyclopentene with hydrobromic acid. The reaction is carried out in two steps: the first step at 40-45°C for 2-4 hours, followed by the second step at 60-90°C for another 2-4 hours. This method boasts a high conversion rate of cyclopentene (over 96%) and a high selectivity for this compound (over 98%) with a total reaction time of less than 8 hours .
Chemical Reactions Analysis
Types of Reactions: Bromocyclopentane undergoes various types of chemical reactions, including substitution, elimination, and Grignard reactions.
Common Reagents and Conditions:
Substitution Reactions: this compound can be converted to cyclopentanol using water in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Elimination Reactions: It can be converted to cyclopentene using a strong base like potassium tert-butoxide.
Grignard Reactions: this compound reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentylmagnesium bromide, a Grignard reagent.
Major Products Formed:
- Cyclopentanol
- Cyclopentene
- Cyclopentylmagnesium bromide
Scientific Research Applications
Chemical Synthesis
Bromocyclopentane as a Precursor
This compound serves as a crucial precursor in the synthesis of several organic compounds, including:
- Cyclopentene : Used in polymerization reactions.
- Cyclopentanol : Important in the production of surfactants and pharmaceuticals.
The compound is particularly valued for its ability to undergo substitution and elimination reactions, making it a key component in organic synthesis pathways .
Table 1: Key Reactions Involving this compound
Reaction Type | Product | Description |
---|---|---|
Substitution | Cyclopentyl Grignard | Forms Grignard reagent for further synthesis. |
Reduction | Cyclopentane | Reduced using LiAlH4 to yield cyclopentane. |
Oxidation | Cyclopentanone | Oxidized with KMnO4 to produce cyclopentanone. |
Biological Applications
Metabolic Studies
This compound is utilized in metabolic studies to trace the pathways of cyclopentane derivatives within biological systems. Its isotopic labeling can enhance the understanding of metabolic processes and compound behavior in vivo.
Case Study: Tracing Metabolic Pathways
In a study examining the metabolism of cyclopentane derivatives, researchers employed this compound to track its conversion into various metabolites, providing insights into its biological activity and potential therapeutic applications.
Pharmaceutical Applications
Synthesis of Pharmaceuticals
This compound is integral in the synthesis of several pharmaceuticals, notably:
- Ketamine : A widely used anesthetic and analgesic.
- Other Anesthetics : Various derivatives are synthesized using this compound as a starting material.
The compound's role as an intermediate allows for the efficient production of these critical medications .
Table 2: Pharmaceuticals Synthesized from this compound
Pharmaceutical | Use | Synthesis Method |
---|---|---|
Ketamine | Anesthetic | Synthesized from cyclopentyl Grignard |
Other Anesthetics | Analgesic | Various synthetic routes involving this compound |
Industrial Applications
Surfactants and Chemical Intermediates
In industrial settings, this compound is used as an intermediate in the production of surfactants and other industrial chemicals. Its properties as a fatty bromide make it suitable for use in formulations requiring emulsification or solubilization .
Example Application: Surfactant Production
This compound is employed in the synthesis of surfactants that are critical for detergents and cleaning products. Its ability to modify surface tension enhances product efficacy.
Mechanism of Action
The mechanism of action of bromocyclopentane primarily involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxyl group, to form cyclopentanol. In elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond, resulting in cyclopentene. In Grignard reactions, this compound reacts with magnesium to form a Grignard reagent, which can further react with various electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Cycloalkyl Bromides
Structural and Physical Properties
Property | Bromocyclopentane | Bromocyclohexane | 1-Bromo-2-fluorocyclopentane |
---|---|---|---|
Molecular Formula | C₅H₉Br | C₆H₁₁Br | C₅H₈BrF |
Molecular Weight (g/mol) | 149.03 | 163.06 | 167.02 |
Boiling Point (°C) | ~137–139 (est.) | ~166–168 | Not reported |
Density (g/mL) | 1.390 | 1.324 | 1.532 (est.) |
Key Features | Secondary bromide, cyclic | Tertiary bromide (if substituted), larger ring | Fluorine substitution alters reactivity |
Notes:
- Bromocyclohexane’s larger ring reduces ring strain, affecting thermal stability and reaction rates .
- 1-Bromo-2-fluorocyclopentane’s fluorine atom introduces electronic effects (e.g., increased electrophilicity at Br) and steric hindrance .
Reactivity in Nucleophilic Substitution
- SN1 vs. SN2 Mechanisms :
- This compound : Undergoes both SN1 and SN2 pathways but favors SN1 due to steric hindrance from the cyclic structure, which slows backside attack in SN2 .
- Bromocyclohexane : Tertiary analogs react exclusively via SN1, while secondary analogs show mixed mechanisms. Bromocyclohexane reacts faster in SN2 than chlorocyclohexane due to Br’s superior leaving group ability (weaker base than Cl⁻) .
- 1-Bromo-2-fluorocyclopentane : Fluorine’s electronegativity polarizes the C-Br bond, accelerating SN2 but steric effects may dominate .
Thermal Decomposition and Catalytic Behavior
- This compound : On Ni(100) surfaces, decomposes at 200–400 K to yield cyclopentane (45%), cyclopentene (30%), and H₂ (25%) via competitive hydrogenation and dehydrogenation pathways .
- Bromocyclohexane : Higher thermal stability due to reduced ring strain; decomposition produces cyclohexane and benzene derivatives .
Metabolic Pathways
In rabbit studies:
- This compound: Forms cyclopentanol (primary metabolite) and trace epoxides via cytochrome P450 oxidation .
- Bromocyclohexane: Generates cyclohexanol and cyclohexanediols, with slower epoxidation due to larger ring size .
Key Research Findings
Reactivity Hierarchy : In SN2 reactions, bromocyclohexane > this compound due to better leaving group ability and steric accessibility .
Synthetic Flexibility : this compound’s cyclic structure enables selective alkylation in drug discovery, as seen in WDR5-MYC inhibitors (55% yield in imidazole synthesis ).
Catalytic Decomposition : this compound’s decomposition on Ni surfaces provides insights into hydrocarbon conversion mechanisms, critical for industrial catalysis .
Biological Activity
Bromocyclopentane is a halogenated cyclic alkane that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a cyclopentane ring with a bromine atom attached, making it a member of the haloalkane family. Its molecular formula is , and it is characterized by its moderate polarity and ability to undergo various chemical reactions such as nucleophilic substitution and elimination.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its metabolites and derivatives. Research indicates that this compound and its derivatives exhibit several biological properties, including:
- Antitumor Activity : Some derivatives of this compound have shown potential as antitumor agents. For instance, studies have synthesized compounds based on cyclopentane scaffolds that demonstrate significant inhibitory effects against various cancer cell lines, including liver, colon, breast, prostate, and cervical cancers .
- Enzyme Inhibition : this compound derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes, such as COX-2 and PDE4B. These enzymes are crucial targets in the treatment of inflammatory diseases and cancers .
- Metabolic Studies : Metabolites derived from this compound have been studied for their excretion patterns and biological effects. Research indicates that these metabolites can form glucosiduronic acids, facilitating their excretion from the body .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves halogenation reactions of cyclopentene or cyclopentane derivatives. The structure-activity relationship (SAR) studies have shown that modifications to the this compound structure can significantly enhance its biological activity. For example:
- Substituent Effects : The introduction of different substituents on the cyclopentane ring can either enhance or diminish the compound's potency against specific biological targets. Compounds with larger or more polar substituents tend to exhibit improved activity profiles .
- Mechanisms of Action : Investigations into the mechanisms by which this compound derivatives exert their biological effects suggest involvement in pathways such as apoptosis induction in cancer cells and modulation of inflammatory responses through enzyme inhibition .
Case Studies
-
Antitumor Activity Evaluation :
A series of this compound derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The most potent compounds demonstrated IC50 values ranging from 5.13 to 17.95 µM, indicating significant potential for further development as anticancer agents . -
Enzyme Inhibition Studies :
Specific derivatives were tested for their inhibitory effects on COX-2 and PDE4B enzymes. For example, compound 4b showed competitive inhibition against COX-2 with an IC50 value comparable to established drugs like celecoxib .
Data Table
Compound | Target | IC50 (µM) | Remarks |
---|---|---|---|
This compound | COX-2 | 1.08 | Strong inhibitor |
Derivative 4a | TNF-α | 2.01 | Potently inhibits inflammation |
Derivative 4b | PDE4B | 5.62 | Comparable to roflumilast |
Derivative 6b | Tumor cell lines | 17.95 | Significant antitumor activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bromocyclopentane, and how do reaction conditions influence yield and purity?
this compound is commonly synthesized via the addition of anhydrous hydrogen bromide (HBr) to cyclopentene under controlled conditions. This method typically yields high purity (99%) when conducted in an inert atmosphere to prevent side reactions . For reproducibility, ensure stoichiometric ratios (1:1 cyclopentene:HBr) and monitor temperature (0–5°C) to minimize polymerization byproducts. Characterization via NMR (e.g., δ~H 1.7–2.1 ppm for cyclopentane protons; δ~C 28–34 ppm for Br-bearing carbon) and GC-MS confirms structural integrity .
Methodological Tip : Use fractional distillation to isolate this compound from unreacted HBr or cyclopentene. Include a purity table:
Method | Yield (%) | Purity (%) | Key Contaminants |
---|---|---|---|
HBr addition (0°C) | 85–90 | 99 | Cyclopentene (<1%) |
Radical bromination | 60–70 | 95 | Di-substituted isomers |
Q. How does this compound’s cyclic structure affect its reactivity in nucleophilic substitution (SN) reactions?
this compound undergoes both SN1 and SN2 mechanisms, but steric hindrance from its cyclic structure favors SN1 in polar protic solvents (e.g., ethanol/AgNO₃). The transition state for SN2 is destabilized due to restricted backside attack, as shown by kinetic studies comparing acyclic analogs (e.g., 2-bromopentane) .
Experimental Design :
- SN1 : Monitor solvolysis rates in ethanol/water mixtures via conductivity or titrimetry.
- SN2 : Use polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., KI), but expect slower kinetics.
Advanced Research Questions
Q. How can computational models resolve contradictions in reported kinetic data for this compound’s SN reactions?
Discrepancies in activation energies (ΔG‡) for SN1 pathways (e.g., 85–95 kJ/mol across studies) may arise from solvent effects or incomplete solvation models. Density Functional Theory (DFT) simulations using implicit solvent models (e.g., SMD) can reconcile these differences by accounting for solvent polarity and steric strain .
Data Analysis Framework :
- Compare computed ΔG‡ values with experimental Arrhenius plots.
- Validate using isotopic labeling (e.g., ^13C NMR) to track carbocation intermediates.
Q. What strategies optimize this compound’s regioselectivity in transition-metal-catalyzed cross-coupling reactions?
Steric hindrance limits coupling efficiency in Buchwald-Hartwig or Suzuki-Miyaura reactions. Strategies include:
- Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for less hindered positions.
- Solvent Optimization : Use low-polarity solvents (e.g., toluene) to stabilize π-allyl intermediates .
Case Study :
Catalyst System | Conversion (%) | Major Product |
---|---|---|
Pd(OAc)₂/SPhos/toluene | 78 | 2-substituted |
Pd₂(dba)₃/XPhos/DMF | 45 | Mixture |
Q. How do solvent and temperature effects influence this compound’s stability in long-term storage?
Degradation studies show this compound decomposes via β-hydride elimination at elevated temperatures (>40°C) or in protic solvents. Store in amber glass under nitrogen at –20°C to extend shelf life. Purity loss (<2% over 12 months) is quantified via GC-FID .
Q. Methodological Guidance
Q. What analytical techniques best characterize this compound’s structural and electronic properties?
- NMR Spectroscopy : ^1H/^13C NMR identifies ring strain (upfield shifts for adjacent protons) and Br’s electron-withdrawing effects.
- X-ray Crystallography : Resolves bond angles (C-Br bond length: ~1.93 Å) and confirms chair-like ring conformation .
- Kinetic Isotope Effects (KIE) : Differentiate SN1/SN2 pathways by comparing k_H/k_D in deuterated solvents.
Q. How should researchers address inconsistencies in literature-reported melting/boiling points?
Discrepancies (e.g., boiling points: 137–142°C) may arise from impurities or calibration errors. Standardize measurements using differential scanning calorimetry (DSC) and report confidence intervals (±0.5°C) .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling this compound in electrophilic reactions?
- Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
- PPE : Nitrile gloves and splash goggles are mandatory.
- Waste Disposal : Neutralize residual HBr with NaHCO₃ before aqueous disposal .
Properties
IUPAC Name |
bromocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059670 | |
Record name | Cyclopentane, bromo- | |
Source | EPA DSSTox | |
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Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137-43-9 | |
Record name | Cyclopentyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |
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Record name | Bromocyclopentane | |
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Record name | Bromocyclopentane | |
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Record name | Cyclopentane, bromo- | |
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Record name | Cyclopentane, bromo- | |
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Record name | Bromocyclopentane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |
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